![molecular formula C15H20O B15170119 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one CAS No. 917569-05-2](/img/structure/B15170119.png)
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a 2,4-dimethylpent-3-en-2-yl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2,4-dimethylpent-3-en-2-yl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Des Réactions Chimiques
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions employed.
Applications De Recherche Scientifique
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for understanding biological processes.
Medicine: Potential applications in drug development and pharmacology are being explored. The compound’s ability to interact with specific molecular targets makes it a candidate for therapeutic research.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
4-(2,4-Dimethylpent-3-en-2-yl)benzene: This compound lacks the ethanone moiety, making it less reactive in certain chemical reactions.
1-(4-Methylphenyl)ethan-1-one: This compound has a simpler structure with a single methyl group on the phenyl ring, resulting in different chemical properties and reactivity.
2,4-Dimethylpent-1-ene: This compound is an alkene with a similar carbon skeleton but lacks the phenyl ring, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
917569-05-2 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-[4-(2,4-dimethylpent-3-en-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O/c1-11(2)10-15(4,5)14-8-6-13(7-9-14)12(3)16/h6-10H,1-5H3 |
Clé InChI |
SPJRKMHQEHRXOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)C1=CC=C(C=C1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


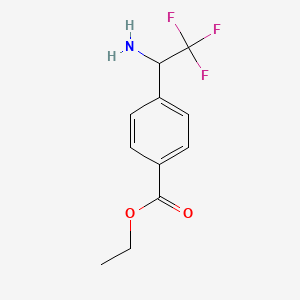

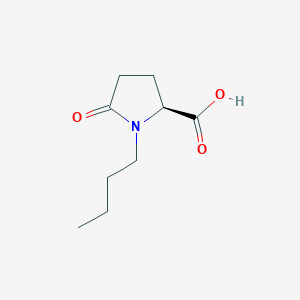
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
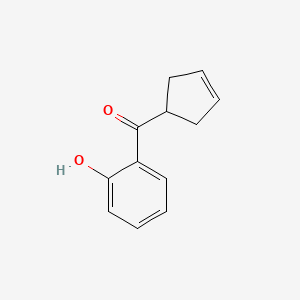
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
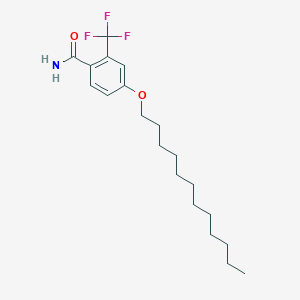
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
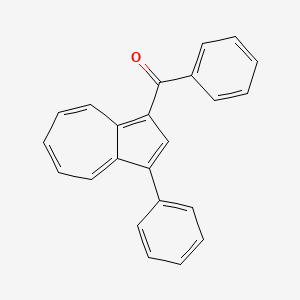
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
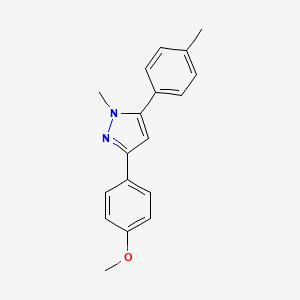
![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
